molecular formula C16H13ClN4O4S B10950785 N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-4-nitrobenzenesulfonamide

Cat. No.: B10950785
M. Wt: 392.8 g/mol
InChI Key: BQAQPXNWEFYDAN-UHFFFAOYSA-N
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Description

N~1~-(1-Benzyl-4-chloro-1H-pyrazol-3-yl)-4-nitro-1-benzenesulfonamide is a complex organic compound with a unique structure that includes a benzyl group, a chloro-substituted pyrazole ring, a nitro group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-Benzyl-4-chloro-1H-pyrazol-3-yl)-4-nitro-1-benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Benzylation: The chlorinated pyrazole is benzylated using benzyl chloride in the presence of a base like sodium hydride.

    Sulfonamide Formation: The benzylated pyrazole is reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1-Benzyl-4-chloro-1H-pyrazol-3-yl)-4-nitro-1-benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.

    Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), bases (sodium hydride, potassium carbonate)

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride

    Oxidation: Potassium permanganate, chromium trioxide

Major Products

    Substitution: N1-(1-Benzyl-4-substituted-1H-pyrazol-3-yl)-4-nitro-1-benzenesulfonamide

    Reduction: N1-(1-Benzyl-4-chloro-1H-pyrazol-3-yl)-4-amino-1-benzenesulfonamide

    Oxidation: N1-(1-Carboxybenzyl-4-chloro-1H-pyrazol-3-yl)-4-nitro-1-benzenesulfonamide

Scientific Research Applications

N~1~-(1-Benzyl-4-chloro-1H-pyrazol-3-yl)-4-nitro-1-benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a tool compound to study the effects of sulfonamide derivatives on various biological pathways.

Mechanism of Action

The mechanism of action of N1-(1-Benzyl-4-chloro-1H-pyrazol-3-yl)-4-nitro-1-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonamide moiety can form hydrogen bonds with biological macromolecules, affecting their function. The benzyl and chloro groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(1-Benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide
  • N~1~-(1-Benzyl-4-chloro-1H-pyrazol-3-yl)-4-nitro-1-benzenesulfonamide

Uniqueness

N~1~-(1-Benzyl-4-chloro-1H-pyrazol-3-yl)-4-nitro-1-benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a nitro group and a sulfonamide moiety allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H13ClN4O4S

Molecular Weight

392.8 g/mol

IUPAC Name

N-(1-benzyl-4-chloropyrazol-3-yl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C16H13ClN4O4S/c17-15-11-20(10-12-4-2-1-3-5-12)18-16(15)19-26(24,25)14-8-6-13(7-9-14)21(22)23/h1-9,11H,10H2,(H,18,19)

InChI Key

BQAQPXNWEFYDAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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